molecular formula C23H18Cl2N2S B2354319 2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole CAS No. 339277-22-4

2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole

Cat. No.: B2354319
CAS No.: 339277-22-4
M. Wt: 425.37
InChI Key: PDDZMDIZKJUSFP-UHFFFAOYSA-N
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Description

2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole, also known as MDPI, is a synthetic compound that has been used in various scientific research applications. It is a member of the imidazole family, which is a class of five-membered heterocyclic compounds that contain a nitrogen atom and three carbon atoms in a ring. MDPI has several unique properties that make it a valuable tool for scientists, including its ability to form strong bonds with a variety of molecules, its low toxicity, and its high solubility in aqueous solutions.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research demonstrates that analogs of 2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole exhibit significant biological activity against various strains, including both antimicrobial and antifungal properties. These compounds, characterized by spectroscopic data, show potential in treating bacterial and fungal infections due to their bioactivity (Anisetti & Reddy, 2012).

Antiprotozoal Properties

A series of derivatives synthesized from this compound has been tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds displayed strong antiprotozoal activity, surpassing that of standard treatments like metronidazole (Pérez‐Villanueva et al., 2013).

Catalysis in Chemical Synthesis

The compound plays a role in catalyzing the synthesis of 1,2,4,5-tetrasubstituted imidazoles, essential in various chemical syntheses. It acts as a recyclable catalyst under solvent-free conditions, highlighting its importance in efficient and sustainable chemical processes (Tavakoli et al., 2012).

Potential in Diabetes Treatment

This compound derivatives have shown inhibitory effects on enzymes like α-amylase and α-glucosidase, which are significant in diabetes management. This suggests potential application in developing new antidiabetic drugs (Balan et al., 2015).

Local Anesthetic Potential

Certain 1,2,4,5-tetrasubstituted imidazole derivatives synthesized using this compound have been assessed for their local anesthetic effects. Some derivatives demonstrated promising local anesthetic activity and minimal toxicity, suggesting potential applications in medical anesthesia (Ran et al., 2015).

Development of Novel Pharmaceuticals

This compound is key in synthesizing various novel pharmaceutical compounds, including those with potential antibacterial, antimalarial, and other therapeutic properties. These derivatives are often characterized by extensive spectroscopic analysis and biological evaluation (Li et al., 2012; Zhou et al., 2018).

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2S/c1-27-22(17-11-6-3-7-12-17)21(16-9-4-2-5-10-16)26-23(27)28-15-18-19(24)13-8-14-20(18)25/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDZMDIZKJUSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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